5-Bromo-N,3-dimethoxy-N-methylpicolinamide
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides the most definitive structural elucidation for this compound, offering detailed information about the molecular connectivity and electronic environment of individual atoms. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the unique electronic environments created by the brominated pyridine ring system and the pendant methoxy and methylamide substituents.
The aromatic proton signals appear in the downfield region, typically between 6.4 and 7.4 parts per million, reflecting the deshielding effects of the electron-withdrawing pyridine nitrogen and bromine substituent. The methoxy proton signals associated with both the ring-bound methoxy group and the nitrogen-bound methoxy functionality generate distinct resonances that can be differentiated through their coupling patterns and chemical shift positions. The methylamide proton signal provides additional structural confirmation through its characteristic chemical shift and integration ratio relative to other proton environments.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information by revealing the carbon framework connectivity and the electronic influences of heteroatoms and substituents. The carbonyl carbon of the amide functionality typically resonates in the characteristic downfield region around 170-180 parts per million, while the aromatic carbons display chemical shifts that reflect their proximity to the electron-withdrawing bromine atom and electron-donating methoxy groups.
Infrared Spectroscopy for Functional Group Verification
Infrared spectroscopy serves as an essential analytical technique for confirming the presence and characteristics of functional groups within this compound. The infrared spectrum exhibits several diagnostic absorption bands that provide unambiguous identification of key structural features. The amide carbonyl group generates a characteristic strong absorption band typically observed around 1650-1670 wavenumbers, reflecting the carbon-oxygen double bond stretching vibration.
The methoxy groups contribute distinctive carbon-oxygen single bond stretching vibrations in the 1000-1300 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear as multiple bands between 1400-1600 wavenumbers. The presence of the bromine substituent influences the overall vibrational characteristics of the aromatic ring system, creating subtle but detectable modifications in the fingerprint region below 1500 wavenumbers.
The nitrogen-hydrogen stretching vibrations, if present in associated forms or impurities, would typically appear in the 3200-3500 wavenumber region, though the tertiary amide structure of the target compound precludes direct nitrogen-hydrogen bonds. The carbon-hydrogen stretching vibrations from both aromatic and aliphatic environments contribute to absorption bands in the 2800-3100 wavenumber region, providing additional confirmation of the molecular composition.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial molecular weight confirmation and structural insights through characteristic fragmentation patterns that reflect the inherent stability and reactivity of different molecular segments. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the intact molecular weight of this compound under electron ionization conditions.
The fragmentation pattern typically involves initial loss of methoxy radicals or methyl radicals from the pendant substituents, generating daughter ions that retain the core pyridine-amide structure. The bromine atom, due to its significant mass and distinctive isotope pattern, serves as a valuable marker for confirming molecular identity and tracking fragmentation pathways. The presence of bromine creates characteristic isotope peak patterns separated by two mass units, reflecting the natural abundance ratio of bromine-79 and bromine-81 isotopes.
Secondary fragmentation processes may involve cleavage of the amide bond, generating pyridine-based fragments that retain the bromine and methoxy substituents, alongside smaller nitrogen-containing fragments derived from the methylamide portion. These fragmentation patterns provide a molecular fingerprint that enables unambiguous identification even in complex mixtures or when other analytical techniques yield ambiguous results.
Crystallographic Studies and Molecular Conformation
Crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation preferences. While specific crystallographic data for this compound was not extensively detailed in the available literature, the general principles of picolinamide crystal structures suggest several important conformational considerations.
The pyridine ring system adopts a planar configuration that serves as the primary structural scaffold, with the amide functionality typically exhibiting partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl group. This resonance interaction influences the rotational barrier around the carbon-nitrogen amide bond, potentially leading to restricted rotation and conformational preferences that can be definitively characterized through crystallographic analysis.
The spatial arrangement of the methoxy substituents relative to the pyridine plane affects both the electronic properties and the overall molecular shape, influencing intermolecular interactions in the solid state. The bromine substituent, due to its significant van der Waals radius and polarizability, may participate in halogen bonding interactions with electron-rich centers in neighboring molecules, potentially directing crystal packing arrangements and influencing physical properties such as melting point and solubility characteristics.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKONIFRHMHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217972 | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-90-6 | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide generally involves:
- Bromination of the pyridine ring at the 5-position.
- Formation of the picolinamide core by amidation of the corresponding picolinic acid or its derivatives.
- Methoxylation at the 3-position of the pyridine ring and N-methylation of the amide nitrogen.
These steps are often performed sequentially or in a convergent manner depending on the availability of intermediates and desired purity.
Bromination and Pyridine Derivative Preparation
A common approach to introduce the bromine atom at the 5-position of the pyridine ring involves starting from a pyridine derivative such as picolinic acid or picolinic acid chloride, followed by electrophilic aromatic substitution or halogenation reactions.
- For example, 5-bromo substituted pyridine derivatives can be prepared by bromination of picolinic acid derivatives under controlled conditions using bromine sources or N-bromosuccinimide (NBS) in the presence of catalysts or under acidic conditions. This step ensures regioselective bromination at the 5-position due to the directing effects of the nitrogen and carboxamide groups.
Amidation to Form N-Methylpicolinamide
The conversion of 5-bromopicolinic acid or its activated derivatives (such as acid chlorides) to the corresponding amide is typically achieved by reaction with methylamine or methylamine equivalents.
- For instance, the acid chloride of 5-bromopicolinic acid can be reacted with methylamine in anhydrous solvents to yield 5-bromo-N-methylpicolinamide.
- Alternatively, coupling reagents such as EDCI or DCC can be used to facilitate amidation under mild conditions.
The introduction of methoxy groups at the 3-position of the pyridine ring is achieved via nucleophilic aromatic substitution or methylation of hydroxy precursors.
- A typical method involves the reaction of 3-hydroxy-5-bromopicolinamide intermediates with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Alternatively, direct methoxylation can be performed by treatment of halogenated intermediates with sodium methoxide in methanol under controlled temperature conditions, as reported in pyrimidine analog syntheses, which can be adapted for pyridine systems.
Detailed Experimental Procedure Example
Based on analogous pyridine and pyrimidine derivative syntheses, a representative preparation method for this compound could be as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Bromination | Picolinic acid or derivative + Bromine or NBS, solvent (e.g., acetic acid), controlled temperature | Regioselective bromination at 5-position | High regioselectivity expected |
| 2. Amidation | 5-Bromopicolinic acid chloride + Methylamine, solvent (e.g., dichloromethane), base (e.g., triethylamine) | Formation of 5-bromo-N-methylpicolinamide | Typically >80% yield |
| 3. Methoxylation | 3-Hydroxy-5-bromo-N-methylpicolinamide + Methyl iodide or sodium methoxide in methanol, base, temperature control (0-25°C) | Introduction of methoxy group at 3-position | Yields vary, purification by chromatography |
Comparative Table of Preparation Methods
| Preparation Step | Method | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Bromine or NBS | Acidic solvent, RT to 40°C | 70-90% | Regioselectivity critical |
| Amidation | Acid chloride + methylamine | SOCl2 (for acid chloride), methylamine | Anhydrous solvent, 0-25°C | 80-95% | Mild base to scavenge HCl |
| Methoxylation | Nucleophilic substitution or methylation | Sodium methoxide or methyl iodide | Methanol, 0-25°C | 60-85% | Temperature control essential |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity :
5-Bromo-N,3-dimethoxy-N-methylpicolinamide has been investigated for its antiviral properties, particularly against picornaviruses. The compound's structure allows for interactions with viral capsids, potentially inhibiting viral replication. In vitro studies have shown that derivatives of this compound can exhibit significant antiviral activity, which is crucial for developing treatments for viral infections .
Structure-Activity Relationship (SAR) :
Research has focused on the SAR of pyridine derivatives, including this compound. Modifications to the molecular structure have led to the synthesis of analogues with improved potency and selectivity against specific viral strains . The effectiveness of these compounds is often evaluated using plaque-reduction assays to determine their inhibitory concentration (IC50) values.
Biological Research
Inhibition of Enzymatic Activity :
Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect ATP synthase activity, which is critical in energy production within cells. This inhibition can be beneficial in exploring metabolic diseases and developing potential therapeutic agents .
Case Study: Tuberculosis Research :
In a study examining novel compounds for drug-resistant tuberculosis treatment, variants of this compound were synthesized and tested. These compounds demonstrated varying degrees of efficacy against Mycobacterium tuberculosis, suggesting that further exploration of its derivatives could lead to effective treatments for resistant strains .
Analytical Applications
This compound is utilized in analytical chemistry for method development in drug testing and environmental monitoring. Its unique chemical properties allow for specific detection methods using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The compound serves as a standard reference material in various analytical protocols .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, emphasizing differences in substituents, molecular weight, and physical properties:
Key Research Findings
- Synthetic Accessibility : Derivatives like (Z)-5-Bromo-N′-hydroxypicolinimidamide () and compound 75 () are synthesized via amidoxime intermediates, achieving yields >85% . The introduction of bulky groups (e.g., dichlorophenyl-isoxazole in compound 39 ) increases molecular complexity but may reduce synthetic scalability .
- Biological Relevance : Compounds such as (Z)-5-Bromo-N′-((3-(2,6-dibromophenyl)-5-methylisoxazole-4-carbonyl)oxy)picolinimidamide () are optimized as selective antagonists in medicinal chemistry studies, highlighting the role of bromine and heterocyclic motifs in target binding .
- Physical Properties : Melting points vary widely. For example, 5-Bromo-N,N-dimethylpicolinamide melts at 109–111°C , while compound 75 (a brominated picolinimidamide) has a higher mp of 229–230°C due to its crystalline stability .
Substituent Effects on Properties
- Steric Effects : Bulky substituents like the tetrahydropyran group in 5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine may improve metabolic stability but reduce solubility .
Biological Activity
5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a compound of increasing interest in biological and medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and two methoxy groups attached to the picolinamide core, which is crucial for its biological interactions. The presence of these functional groups influences its solubility, reactivity, and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy groups may enhance lipophilicity, facilitating cellular uptake. The compound may act as an inhibitor or modulator of various pathways involved in disease processes.
Anticancer Properties
Research indicates that this compound has potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through the modulation of signaling pathways related to cell growth and apoptosis. For instance, studies suggest that it may downregulate the expression of vascular endothelial growth factor (VEGF), which plays a critical role in tumor angiogenesis .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on specific enzymes, including those involved in cancer metabolism. Its ability to interfere with metabolic pathways can lead to reduced energy supply for rapidly dividing tumor cells. This characteristic makes it a candidate for further exploration as a therapeutic agent in oncology .
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study reported an IC50 value indicating significant inhibition of cell growth at low concentrations.
Animal Models
Preclinical studies using animal models have provided insights into the pharmacokinetics and efficacy of this compound. Administration in murine models demonstrated reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-N,N-diethyl-3-methylpicolinamide | Diethyl groups instead of methoxy | Similar anticancer properties |
| 5-Bromo-N,N-dimethyl-3-methylpicolinamide | Dimethyl groups; less reactive | Weaker enzyme inhibition compared to target |
| 5-Bromo-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide | Different core structure | Potentially different receptor interactions |
This table illustrates how variations in chemical structure can influence biological activity. The presence of methoxy groups in this compound enhances its reactivity compared to other similar compounds.
Future Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in human subjects.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.
Q & A
Q. What are the standard synthetic routes for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, and how are key intermediates characterized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) at the bromine site or methoxy-directed functionalization. For example, brominated pyridine precursors (e.g., 5-bromo-3-methoxypicolinaldehyde) can undergo amidation with N-methylmethoxyamine under palladium catalysis. Key intermediates are characterized via -NMR (to confirm substitution patterns), -NMR (to verify carbonyl and methoxy groups), and HPLC (to assess purity >95%) . Reaction yields depend on solvent polarity (DMF or DMSO) and base selection (e.g., KCO) to minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies methoxy (-OCH) and methylamide (-N(CH) peaks at δ 3.8–4.0 ppm and δ 3.0–3.2 ppm, respectively. -NMR confirms the carbonyl (C=O) at ~165 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (CHBrNO) .
- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures purity, particularly to detect unreacted brominated precursors .
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The bromine atom’s electron-withdrawing effect increases electrophilicity at the adjacent C-4 and C-6 positions, making them susceptible to NAS. For instance, in Suzuki-Miyaura cross-coupling, the bromine site reacts with aryl boronic acids (Pd(PPh), 80°C) to form biaryl derivatives. Competing reactions (e.g., demethylation of methoxy groups) are mitigated by optimizing temperature and catalyst loading .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing diverse nucleophiles into this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Factors : Temperature (80–150°C), solvent (DMF vs. DMSO), catalyst (Pd vs. Cu), and nucleophile concentration.
- Response Variables : Yield, purity, and byproduct formation.
For example, azide substitution (NaN) achieves 85–90% yield in DMF at 80°C, while methoxy substitution (NaOMe) requires CuI in DMSO at 100°C for 70–75% yield . Fractional factorial designs reduce experimental runs while identifying critical interactions .
Q. How can contradictions in reported reaction yields for similar brominated picolinamides be resolved?
- Methodological Answer :
- Data Triangulation : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies. For example, lower yields in some reports may stem from trace moisture deactivating Pd catalysts.
- Reproducibility Protocols : Standardize anhydrous conditions (molecular sieves in DMF) and catalyst pre-activation (reduction with H/Pd/C).
- Statistical Analysis : Apply ANOVA to isolate variables causing yield discrepancies (e.g., temperature vs. nucleophile strength) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For instance, the bromine atom’s low electron density predicts SNAr reactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The methoxy and methylamide groups may form hydrogen bonds with active-site residues .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) to guide SAR studies .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogens (Cl, F) replacing bromine or ethyl/methoxy groups replacing methylamide.
- Bioassay Testing : Screen against target panels (e.g., antimicrobial assays using E. coli or cytotoxicity in cancer cell lines).
- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
